![molecular formula C19H20N4OS B2376375 N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide CAS No. 1797557-86-8](/img/structure/B2376375.png)
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide
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Overview
Description
N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide, also known as PPT, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. PPT belongs to the class of thiazole compounds and has been shown to exhibit anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Anti-Leukemia Agent
- Role of the Compound : N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)pivalamide may have similar tyrosine kinase inhibitory properties, making it a potential candidate for leukemia treatment .
Immunosuppressant Lead Compound
- Significance : Its highly immunosuppressive properties suggest it could serve as a lead compound in the development of immunosuppressant agents .
Anti-Tubercular Activity
- Design and Evaluation : Novel substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Antimycobacterial Potential
DNA Cleavage Studies
- Potential : Investigation of their DNA cleavage properties could reveal interesting biological effects .
Structure Determination
Mechanism of Action
Target of Action
The compound, also known as 2,2-dimethyl-N-(4-{2-[(pyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)propanamide, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs Thiazole derivatives have been reported to exhibit a wide range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, depending on the specific compound and its structure . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .
Biochemical Pathways
Thiazole derivatives have been reported to affect various biological pathways due to their diverse biological activities .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether, as well as their resistance to reactivity with electrophiles, may influence their pharmacokinetic properties .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their boiling point, basicity, and water solubility, may be influenced by environmental conditions .
properties
IUPAC Name |
2,2-dimethyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-19(2,3)17(24)21-14-8-6-13(7-9-14)16-12-25-18(23-16)22-15-5-4-10-20-11-15/h4-12H,1-3H3,(H,21,24)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAJXRBCWYGBGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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